molecular formula C10H12N2 B12561784 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine CAS No. 143768-09-6

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine

Cat. No.: B12561784
CAS No.: 143768-09-6
M. Wt: 160.22 g/mol
InChI Key: MZWIROADDKBZHK-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine is an organic compound with a unique structure that includes a pyridine ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine typically involves the Sonogashira coupling reaction. This reaction is catalyzed by a palladium(II) complex and a copper(I) co-catalyst. The general procedure involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can interact with biological pathways, potentially inhibiting or activating specific enzymes or receptors. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyridin-2-yl)but-3-yn-2-amine is unique due to the presence of both an alkyne group and a pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable metal complexes and participate in click chemistry reactions further enhances its versatility.

Properties

CAS No.

143768-09-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylbut-3-yn-2-amine

InChI

InChI=1S/C10H12N2/c1-10(2,11)7-6-9-5-3-4-8-12-9/h3-5,8H,11H2,1-2H3

InChI Key

MZWIROADDKBZHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=CC=N1)N

Origin of Product

United States

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